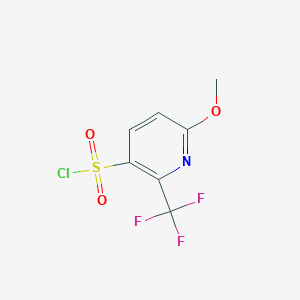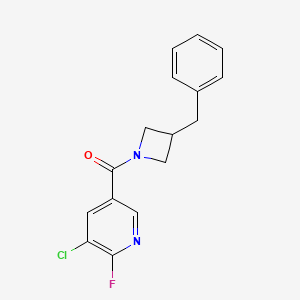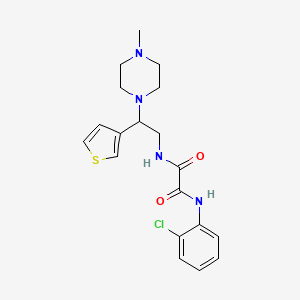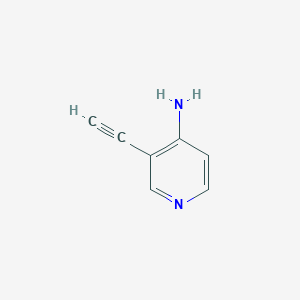
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride, are synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C7H5ClF3NO3S/c1-15-5-3-2-4 (16 (8,13)14)6 (12-5)7 (9,10)11/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Catalyst for Organic Synthesis
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride finds applications as a catalyst in organic synthesis. For instance, it has been used in the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through solvent-free synthesis, demonstrating its efficiency as a homogeneous and reusable catalyst in multi-component condensation reactions (Moosavi‐Zare et al., 2013). This showcases its potential in facilitating complex chemical transformations in a more sustainable manner.
Synthesis of Fluorinated Polyamides
Research has also explored the use of related compounds in the synthesis of novel materials, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials are synthesized using diamines related to 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride and show promising properties like high thermal stability, good solubility in organic solvents, and potential for use in high-performance applications due to their low dielectric constants and high transparency (Liu et al., 2013).
Development of Thin-Film Composite Membranes
In the field of materials science, derivatives of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride have been used in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and are effective in the treatment of dye solutions, highlighting the potential of such compounds in enhancing the performance of filtration membranes for environmental applications (Liu et al., 2012).
Electrochemical Sensors
Additionally, related sulfonic acid functionalized compounds have been used in the development of electrochemical sensors. For example, a poly(p-toluene sulfonic acid) modified glassy carbon electrode has shown enhanced sensitivity and selectivity for the determination of pyridine-2-aldoxime methochloride, a cholinesterase reactivator. This illustrates the potential application of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride and its derivatives in the creation of sensitive and selective sensors for biomedical and environmental monitoring (Issac & Kumar, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-5-3-2-4(16(8,13)14)6(12-5)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFPUAGWEYFBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)
![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)



![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
